(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
Overview
Description
(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid is a boronic acid derivative that features a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid typically involves the reaction of 2-aminophenols with boronic acid derivatives. One common method includes the use of (±)-epichlorohydrin in the presence of sodium hydroxide in water at room temperature . This reaction is known for its high regioselectivity and good substrate scope, producing both N-substituted and N-unsubstituted products .
Industrial Production Methods
the principles of green chemistry, such as metal catalyst-free reactions and the use of water as a solvent, are often employed to ensure environmentally friendly and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the boronic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and aqueous or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anti-proliferative activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid involves its interaction with molecular targets such as bromodomain-containing proteins. These proteins recognize acetylated lysine residues on histones, and the compound can inhibit this interaction, leading to downregulation of oncogenes like c-Myc . This inhibition can result in reduced proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: Another benzoxazine derivative with similar synthetic routes.
3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]: A compound with similar structural features but different functional groups.
Uniqueness
(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and potential for forming boron-containing complexes. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10-12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQDDUNFURCWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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